![molecular formula C16H18N2O3S B2535294 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide CAS No. 2097889-62-6](/img/structure/B2535294.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, also known as HQS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HQS has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on synthesizing novel quinoline derivatives, including structures similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, for their potent biological activities. These activities span antiviral, anti-inflammatory, and particularly antimicrobial effects. The synthesis methods employed often involve condensing different aromatic and heterocyclic aldehydes with quinoline moieties to yield derivatives with varied biological activities. These compounds are characterized using techniques like Thin Layer Chromatography (TLC), Melting point analysis, Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and their purity and structural integrity are rigorously verified before biological evaluation (Sarade, Kalyane, & Shivkumar, 2011).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Another research direction involves the compound's role in inhibiting carbonic anhydrase (CA), a critical enzyme in physiological processes such as aqueous humor secretion in the eye. Derivatives of quinoline sulfonamides have been studied for their efficacy in lowering intraocular pressure (IOP), a key factor in glaucoma management. These studies demonstrate the compounds' potential as water-soluble, topically effective IOP-lowering agents, providing insights into the design of new antiglaucoma drugs (Borrás et al., 1999).
Antimicrobial Applications
Quinoline derivatives, similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide, have been synthesized for antimicrobial purposes, targeting both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these compounds reveals their potential as novel agents in fighting microbial infections, underlining the importance of structural variations in enhancing antimicrobial efficacy ( ).
Environmental Applications
Quinoline sulfonamides are also explored in environmental science, particularly in the detection and transformation of pollutants. Their interactions with environmental matrices, such as soil and water, and their roles in the biodegradation processes of hazardous substances, highlight their significance beyond biomedical applications. These studies provide a foundation for developing methods to monitor and mitigate environmental contamination by hazardous compounds (Reineke et al., 2008).
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(9-2-1-3-10-16)12-18-22(20,21)14-8-4-6-13-7-5-11-17-15(13)14/h2,4-9,11,18-19H,1,3,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYFWJJUOXOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



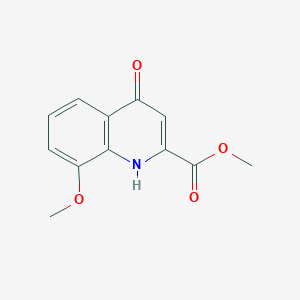
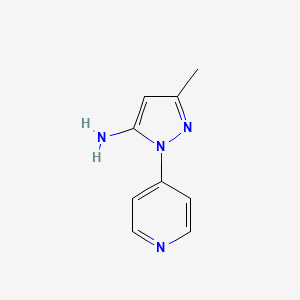
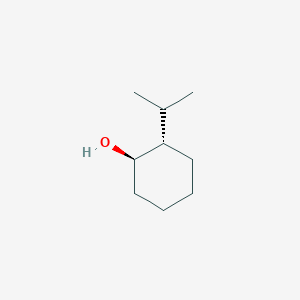
![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)

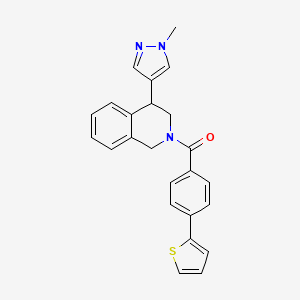
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
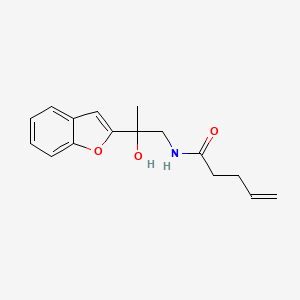

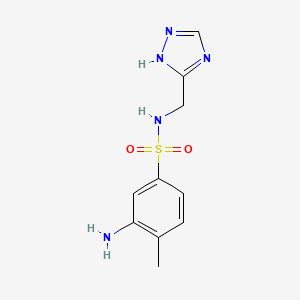
![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)